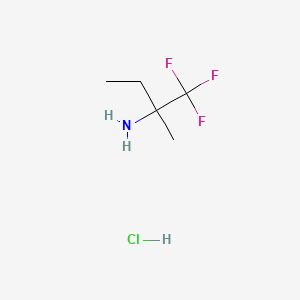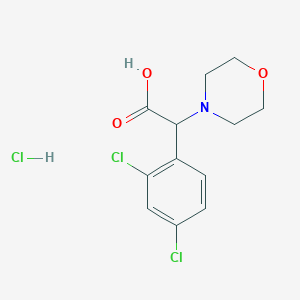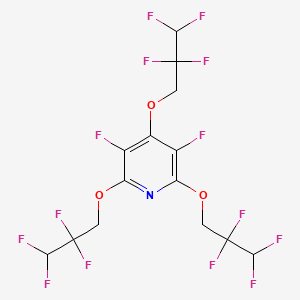
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
OLED Emitters
This compound is a precursor to a wide range of OLED (Organic Light Emitting Diodes) emitters . OLEDs are used in various applications such as display technology for televisions, smartphones, and computer monitors.
Photocatalyst
The compound Ir(dFppy)3, which contains 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine, is a photocatalyst that facilitates the decarboxylative arylation of α amino acids using visible light . This process is useful in organic synthesis, particularly in the pharmaceutical industry.
High-Energy Material
The compound exhibits high density, poor water solubility, high thermal stability, superior mechanical sensitivity, and acceptable detonation properties . These characteristics make it a potential candidate for use as an insensitive high-energy material.
Electron Transport Layers
The deep ELUMO (lowest unoccupied molecular orbital) of tris-(dFB)Tz, which contains 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine, affords a material with excellent electron acceptor characteristics . This makes it useful in n-doped electron transport layers, which are crucial components in electronic devices such as solar cells and OLEDs.
Orientations Futures
The future directions for research on “3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could provide valuable insights into the potential applications of this compound .
Mécanisme D'action
Target of Action
It is known that this compound is a photocatalyst , which suggests that its targets could be a variety of chemical reactions that are influenced by light.
Mode of Action
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine acts as a photocatalyst, facilitating chemical reactions upon exposure to light . Specifically, it has been reported to facilitate the decarboxylative arylation of α amino acids using visible light . This suggests that the compound may interact with its targets by absorbing light and using the energy to drive chemical reactions.
Biochemical Pathways
Given its role as a photocatalyst in the decarboxylative arylation of α amino acids , it can be inferred that it may influence pathways involving these amino acids.
Result of Action
As a photocatalyst, it is known to facilitate the decarboxylative arylation of α amino acids . This suggests that it may influence the structure of these amino acids at a molecular level, potentially affecting their function within cells.
Action Environment
The action of 3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine as a photocatalyst is dependent on the presence of light Therefore, environmental factors such as light intensity and wavelength could influence the compound’s action, efficacy, and stability
Propriétés
IUPAC Name |
3,5-difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F14NO3/c15-4-6(30-1-12(23,24)9(17)18)5(16)8(32-3-14(27,28)11(21)22)29-7(4)31-2-13(25,26)10(19)20/h9-11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGNILEDAAKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC1=C(C(=NC(=C1F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F14NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2,4,6-tris(2,2,3,3-tetrafluoropropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl thieno[2,3-C]pyridine-7-carboxylate](/img/structure/B1455970.png)

![3-Oxaspiro[5.5]undec-7-en-9-one](/img/structure/B1455974.png)



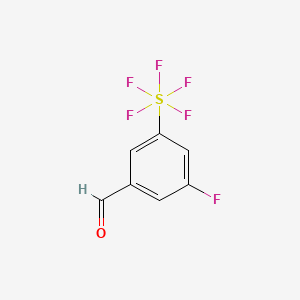
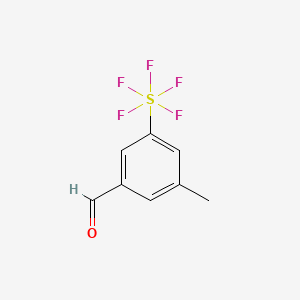
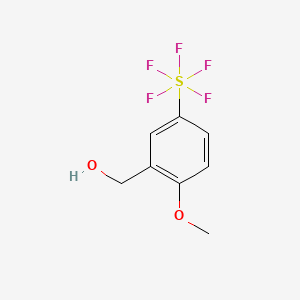

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)
